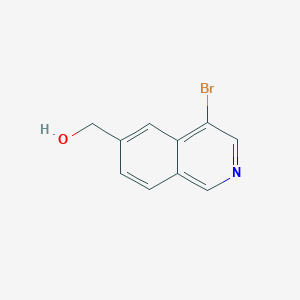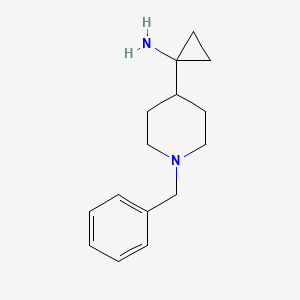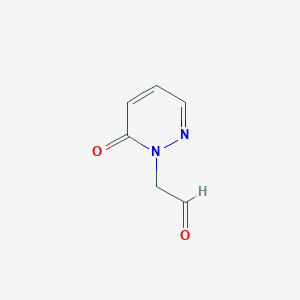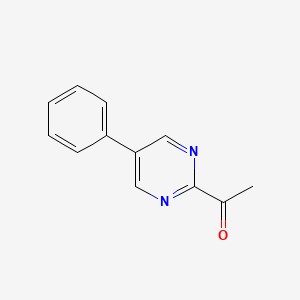
(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure that includes an amino group, a hydroxyl group, and a vinyl-substituted phenyl ring, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-vinylbenzaldehyde and a chiral amino alcohol.
Key Reactions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired amino alcohol.
Reaction Conditions: Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as methanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The vinyl group can be hydrogenated to an ethyl group using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: (1S,2R)-1-Keto-1-(4-vinylphenyl)propan-2-OL.
Reduction: (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL.
Substitution: Various amides or carbamates depending on the substituent.
科学研究应用
(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential as a ligand in enzyme inhibition assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with signaling pathways by binding to receptors or enzymes, altering their function and leading to downstream effects.
相似化合物的比较
Similar Compounds
- (1R,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of a vinyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
(1S,2R)-1-amino-1-(4-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m1/s1 |
InChI 键 |
CQTOCYBCTVVZNP-LDYMZIIASA-N |
手性 SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)C=C)N)O |
规范 SMILES |
CC(C(C1=CC=C(C=C1)C=C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-A]pyridin-9(6H)-one](/img/structure/B13041611.png)
![(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13041616.png)


![Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13041655.png)
![(1S,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13041673.png)





![2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13041698.png)
![Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13041699.png)

